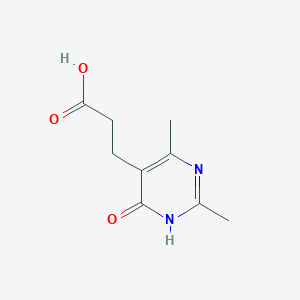

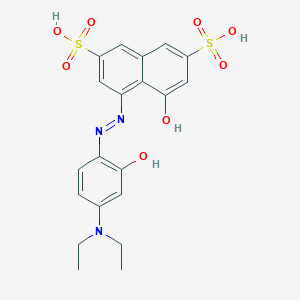

![molecular formula C11H9N5O B1418282 3-(3-メチルフェニル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン CAS No. 1082436-86-9](/img/structure/B1418282.png)

3-(3-メチルフェニル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン

説明

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds include cyclization processes. For example, when 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用

抗癌活性

ピラゾロ[3,4-d]ピリミジン構造を持つ化合物は、3-(3-メチルフェニル)-6H-トリアゾロ[4,5-d]ピリミジン-7-オンと密接に関連しており、抗癌特性について合成および試験が行われています . これらの化合物は、腎臓癌細胞株を含むさまざまな癌細胞株に対して活性を示しています。これらの化合物の超音波支援合成は、抗癌剤としての可能性という点で有望な結果をもたらしました。

癌治療のためのCDK2阻害

ピラゾロ[3,4-d]ピリミジンの誘導体は、癌治療の標的となるCDK2(サイクリン依存性キナーゼ2)の新規阻害剤として発見されました . CDK2は細胞周期調節に不可欠であり、その阻害は腫瘍細胞を選択的に標的にすることができます。合成された化合物はCDK2に対して有意な阻害活性を示しており、一部は標準治療と比較してさまざまな癌細胞株に対して優れた細胞毒性を示しています。

抗増殖剤

[1,2,3]トリアゾロ[4,5-d]ピリミジン: ヒドラゾン部分を持つ誘導体は、その抗増殖効果について評価されています . これらの化合物は、癌などの異常な細胞増殖を特徴とする疾患の治療において重要な要素である、細胞の増殖を阻害するように設計されています。

新規ヘテロ環系

新しいヘテロ環状化合物の合成に関する研究は、ピリミドトリアゾロベンゾジアゼピンのような新規環系を生み出しました . これらの新しい化合物は、マイクロ波照射などの方法を使用して合成され、医薬品化学における潜在的な用途があります。

合成化学と医薬品化学

1,2,4-トリアゾロ[3,4-d]ピリミジン構造は、問題の化合物と類似点を共有しており、合成化学と医薬品化学において広範な研究の対象となっています . これらの研究は、新しい化合物の合成とその潜在的な治療効果に焦点を当てています。

生物学的および薬理学的活性

ピラゾロピリミジン部分を有する化合物は、広範囲の生物学的および薬理学的活性で知られています . これには、抗ウイルス剤、抗菌剤、抗腫瘍剤としての潜在的な用途、ならびにパーキンソン病やさまざまな形態の癌の治療が含まれます。

酵素阻害活性

ピラゾロ[3,4-d]ピリミジンの一部の誘導体は、その酵素阻害活性について試験されています . この研究は、酵素機能を調節できる薬物の開発にとって重要であり、酵素が重要な役割を果たす疾患の治療に不可欠です。

アポトーシス誘導

ピラゾロ[3,4-d]ピリミジンから誘導された特定の化合物は、癌細胞におけるアポトーシスを誘導することが判明しました . アポトーシスまたはプログラムされた細胞死は、腫瘍細胞を排除するために癌治療において活用できるメカニズムです。

将来の方向性

作用機序

Target of Action

The compound 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one, is a novel synthetic molecule. Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2, which plays a vital role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines . This suggests that 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may also have potential anticancer effects.

生化学分析

Biochemical Properties

3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .

Metabolic Pathways

3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .

特性

IUPAC Name |

3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEKAINUBLMJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

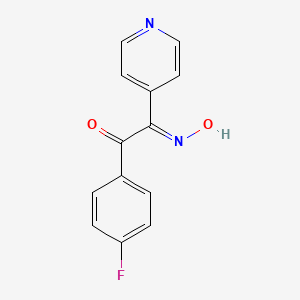

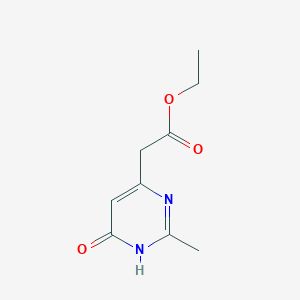

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

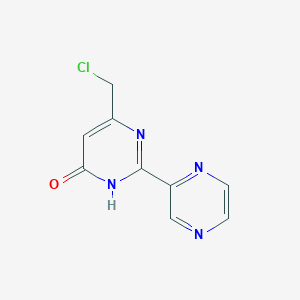

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

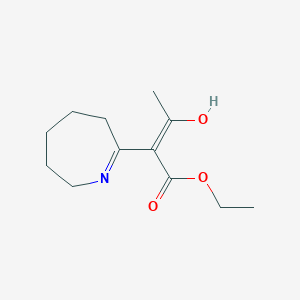

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)